molecular formula C14H11Cl2NO3 B1210953 3'-Hydroxydiclofenac CAS No. 69002-85-3

3'-Hydroxydiclofenac

Cat. No. B1210953
CAS RN: 69002-85-3
M. Wt: 312.1 g/mol
InChI Key: HYPJZSYXUWYJDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The regioselective preparation of 4'-hydroxydiclofenac, closely related to 3'-Hydroxydiclofenac, has been demonstrated using a fungal peroxygenase from Agrocybe aegerita. This enzymatic approach highlights the potential for using biocatalysts in the synthesis of drug metabolites, including hydroxylated derivatives of diclofenac, with high regioselectivity and isomeric purity. Such methods could potentially be adapted or inspire similar methodologies for synthesizing 3'-Hydroxydiclofenac (Kinne et al., 2009).

Scientific Research Applications

Hepatic Metabolism and Toxicity Studies

3'-Hydroxydiclofenac plays a significant role in the hepatic metabolism of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Studies have shown that various hydroxylated metabolites, including 3'-hydroxydiclofenac, are formed in the human liver, indicating their importance in understanding the metabolism and potential hepatotoxicity of diclofenac (Bort et al., 1999).

Environmental Impact and Water Treatment

The presence of 3'-hydroxydiclofenac in environmental samples, such as river water and effluent, suggests its significance in environmental toxicology and water treatment research. Its detection in surface water and effluent samples highlights the need to understand the environmental impact of pharmaceutical metabolites (Scheurell et al., 2009).

Drug Metabolism and Interaction Studies

Research involving 3'-hydroxydiclofenac also includes examining drug-drug interactions, as it is a metabolite of diclofenac. Studies on drug metabolism using human liver microsomes provide insights into how 3'-hydroxydiclofenac and other metabolites interact with various cytochrome P450 enzymes, influencing the pharmacokinetics of drugs (Ohyama et al., 2014).

Biotransformation in Biological Wastewater Treatment

Investigations into the biotransformation of diclofenac and its metabolites, including 3'-hydroxydiclofenac, during biological wastewater treatment processes, provide valuable insights for environmental science and engineering. These studies help in understanding the degradation pathways of pharmaceutical compounds in wastewater treatment systems (Bouju et al., 2016).

properties

IUPAC Name

2-[2-(2,6-dichloro-3-hydroxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-9-5-6-11(18)13(16)14(9)17-10-4-2-1-3-8(10)7-12(19)20/h1-6,17-18H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPJZSYXUWYJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC(=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219060
Record name 3'-Hydroxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxydiclofenac

CAS RN

69002-85-3
Record name 3′-Hydroxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69002-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxydiclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8489I2R79K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Hydroxydiclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
R Webster, M Pacey, T Winchester, P Johnson… - Applied microbiology …, 1998 - Springer
… Other metabolites include 3′-hydroxydiclofenac, 5-hydroxydiclofenac, 5,4′-dihydroxydiclofenac and their respective glucuronide conjugates, as shown in Fig. 1. The 4′-hydroxy …
Number of citations: 56 link.springer.com
M Scheurell, S Franke, RM Shah, H Hühnerfuss - Chemosphere, 2009 - Elsevier
… To the best of our knowledge, this is the first report on the identification of 3′-hydroxydiclofenac and 8-chlorocarbazole-1-yl-ethanoic acid in environmental samples. Their estimated …
Number of citations: 203 www.sciencedirect.com
RJ Sawchuk, JA Maloney, LL Cartier, RJ Rackley… - Pharmaceutical …, 1995 - Springer
… parent drug, but does not separate 3’-hydroxydiclofenac and 4’-hydroxydiclofenac. Methods … of diclofenac and four of its metabolites (3'hydroxydiclofenac, 4’-hydroxydiclofenac, 5-…
Number of citations: 71 link.springer.com
S Dowlatshah, M Saraji, R Fernández-Torres… - Microchemical …, 2021 - Elsevier
… The stock solution of 5-hydroxydiclofenac, 3- hydroxydiclofenac were prepared in ultrapure water and stored at −70 C in light resistant before use. Further dilutions and mixtures were …
Number of citations: 9 www.sciencedirect.com
R Bort, K Macé, A Boobis, MJ Gómez-Lechón… - Biochemical …, 1999 - Elsevier
… CYP2C9 was exclusively responsible for the formation of 3′-hydroxydiclofenac. Multiple regression analysis evidenced that the rate of production of 5-hydroxydiclofenac in human …
Number of citations: 308 www.sciencedirect.com
L Lonappan, T Rouissi, MA Laadila… - ACS Sustainable …, 2017 - ACS Publications
… The initial transformation products were identified by LC-MS/MS and identified as 3′-hydroxydiclofenac, 4′-hydroxydiclofenac, and 5-hydroxydiclofenac. Laccase-catalyzed DCF …
Number of citations: 69 pubs.acs.org
H Kamimura, S Ito, K Nozawa, S Nakamura… - Drug Metabolism and …, 2015 - ASPET
… 4′-Hydroxydiclofenac (II) and 3′-hydroxydiclofenac also peaked at 0.25 hour and were undetectable within 24 hours. However, VI peaked at 8 hours and declined with a t 1/2 of 13 …
Number of citations: 31 dmd.aspetjournals.org
W Schneider, PH Degen - … of Chromatography B: Biomedical Sciences and …, 1986 - Elsevier
… Besides the parent drug (I), the following compounds have been identified in human urine [11: 3’-hydroxydiclofenac (IV), 4’-hydroxydiclofenac (II), 5-hydroxydiclofenac (III) and 4’, 5-…
Number of citations: 43 www.sciencedirect.com
D Lansdorp, TJ Janssen, PJM Guelen… - Journal of Chromatography …, 1990 - Elsevier
… Diclofenac sodium and its metabolites 3 ’ -hydroxydiclofenac, 4’ -hydroxydiclofenac, 5hydroxydiclofenac and 4’,5-dihydroxydiclofenac were a gift from Ciba-Geigy (Basel, Switzerland). …
Number of citations: 53 www.sciencedirect.com
GP Aithal - Expert Opinion on Drug Safety, 2004 - Taylor & Francis
The advances in the drug development that allowed the replacement of many potentially hepatotoxic agents by safer alternatives have been out-weighed by the vast expansion of the …
Number of citations: 72 www.tandfonline.com

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